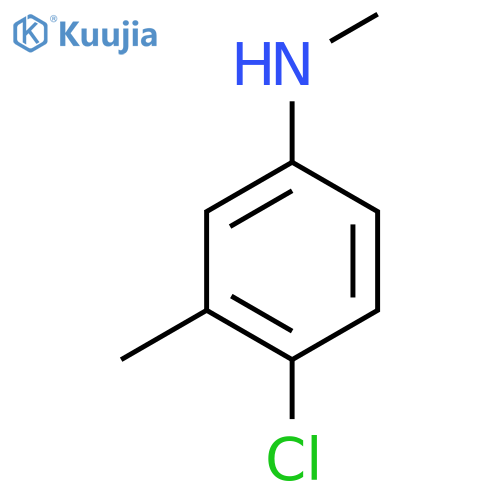Cas no 150084-31-4 (4-Chloro-N,3-dimethylaniline)

4-Chloro-N,3-dimethylaniline structure
商品名:4-Chloro-N,3-dimethylaniline
4-Chloro-N,3-dimethylaniline 化学的及び物理的性質
名前と識別子
-
- EN300-7247466
- SCHEMBL10979467
- 4-Chloro-N,3-dimethylbenzenamine
- 150084-31-4
- 4-chloro-N,3-dimethylaniline
- Benzenamine, 4-chloro-N,3-dimethyl-
- MFCD09999786
- G50520
- 4-Chloro-N,3-dimethylaniline
-
- インチ: 1S/C8H10ClN/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,1-2H3
- InChIKey: DLJHMBHVBDEAOX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)NC
計算された属性
- せいみつぶんしりょう: 155.0501770g/mol
- どういたいしつりょう: 155.0501770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 1.134±0.06 g/cm3(Predicted)
- ふってん: 258.5±20.0 °C(Predicted)
- 酸性度係数(pKa): 4.31±0.25(Predicted)
4-Chloro-N,3-dimethylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D783229-1g |
4-Chloro-N,3-dimethylbenzenamine |
150084-31-4 | 95% | 1g |
$395 | 2024-05-23 | |
| eNovation Chemicals LLC | D775639-1g |
4-Chloro-N,3-dimethylbenzenamine |
150084-31-4 | 95% | 1g |
$365 | 2024-08-03 | |
| Enamine | EN300-7247466-5.0g |
4-chloro-N,3-dimethylaniline |
150084-31-4 | 5g |
$1364.0 | 2023-05-24 | ||
| Enamine | EN300-7247466-0.1g |
4-chloro-N,3-dimethylaniline |
150084-31-4 | 0.1g |
$414.0 | 2023-05-24 | ||
| Enamine | EN300-7247466-1.0g |
4-chloro-N,3-dimethylaniline |
150084-31-4 | 1g |
$470.0 | 2023-05-24 | ||
| eNovation Chemicals LLC | D783229-1g |
4-Chloro-N,3-dimethylbenzenamine |
150084-31-4 | 95% | 1g |
$395 | 2025-02-27 | |
| abcr | AB593576-1g |
4-Chloro-N,3-dimethylaniline; . |
150084-31-4 | 1g |
€323.30 | 2024-07-19 | ||
| Enamine | EN300-7247466-2.5g |
4-chloro-N,3-dimethylaniline |
150084-31-4 | 2.5g |
$923.0 | 2023-05-24 | ||
| Enamine | EN300-7247466-0.25g |
4-chloro-N,3-dimethylaniline |
150084-31-4 | 0.25g |
$432.0 | 2023-05-24 | ||
| Enamine | EN300-7247466-0.5g |
4-chloro-N,3-dimethylaniline |
150084-31-4 | 0.5g |
$451.0 | 2023-05-24 |
4-Chloro-N,3-dimethylaniline 関連文献
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
150084-31-4 (4-Chloro-N,3-dimethylaniline) 関連製品
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:150084-31-4)4-Chloro-N,3-dimethylaniline

清らかである:99%/99%
はかる:1g/5g
価格 ($):157/535